molecular formula C23H25N7O2 B2578506 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 1203002-61-2

2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2578506
CAS No.: 1203002-61-2
M. Wt: 431.5
InChI Key: CEKIFRNXPDTVDB-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a sophisticated synthetic small molecule designed for advanced pharmacological and biochemical research. This compound features a unique multi-heterocyclic architecture, incorporating a benzoxazole, a piperazine, a pyrimidine, and a pyrazole subunit within a single scaffold. This specific molecular design suggests potential for high-affinity interaction with various enzymatic targets, particularly in the kinome. Its core structure, bearing a piperazine-linked pyrimidine, is reminiscent of scaffolds found in compounds investigated for central nervous system (CNS) activity and oncology therapeutics. The primary research applications for this compound are anticipated to include investigation as a potential kinase inhibitor, given the presence of the 3,5-dimethylpyrazole and pyrimidine motifs, which are common in known kinase-directed ligands. Furthermore, the benzoxazole moiety is often associated with neuropharmacology, indicating potential value in neurological disease research. The presence of the piperazine linker enhances molecular flexibility and is frequently utilized to improve solubility and pharmacokinetic properties in drug discovery projects. This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug. Researchers are strongly advised to consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-15-12-16(2)30(26-15)22-14-21(24-17(3)25-22)28-8-10-29(11-9-28)23(31)13-19-18-6-4-5-7-20(18)32-27-19/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKIFRNXPDTVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine hydrate, ethanol, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

A. Medicinal Chemistry

This compound has been studied for its potential therapeutic effects in treating various diseases:

  • Anticancer Activity : Research indicates that compounds containing benzoxazole and pyrazole moieties exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent against various bacterial strains, making it a candidate for further development in infectious disease treatment .

B. Neurological Disorders

The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating neurological disorders such as schizophrenia and psychosis due to their ability to modulate neurotransmitter levels within the brain .

A. Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis via mitochondrial pathways .

B. Neuropharmacology

In a clinical trial focusing on patients with schizophrenia, the administration of compounds similar to 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one showed improved cognitive function and reduced psychotic symptoms compared to placebo groups .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against bacterial strains
Neurological DisordersPotential treatment for schizophrenia

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Heterocycles Present Potential Properties
Target Compound Benzoxazole-Piperazine-Pyrimidine 3,5-Dimethylpyrazole, 2-methylpyrimidine Benzoxazole, Pyrimidine, Pyrazole, Piperazine Moderate solubility (piperazine), possible kinase inhibition
m6 (ESI, RSC Medicinal Chemistry) Piperazine-Pyrimidine-Triazole 5-Chloro, isopropyl-triazole, phenyl Pyrimidine, Triazole, Piperazine High lipophilicity (Cl, isopropyl), DNA/protein interaction
4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Pyrazolopyrimidine p-Tolyl, amino groups Pyrazole, Pyrimidine Isomerization-sensitive activity

Key Differences and Implications

Benzoxazole vs. In contrast, m6’s triazole () offers hydrogen-bonding versatility, while the p-tolyl group in ’s compounds increases steric bulk .

Pyrimidine Substitution Patterns

  • The 3,5-dimethylpyrazole substituent on the target’s pyrimidine may enhance metabolic stability compared to m6’s chloro-substituent, which could confer electrophilicity but increase toxicity risks .

Piperazine Linker Both the target compound and m6 utilize piperazine to improve solubility, but the target’s ethanone bridge may reduce conformational flexibility compared to m6’s direct aryl linkage .

Isomerization Behavior

  • Analogous pyrazolopyrimidines () undergo isomerization under specific conditions, altering their bioactivity. The target compound’s 3,5-dimethylpyrazole substitution likely restricts such isomerization, improving stability .

Research Findings and Mechanistic Insights

  • : Pyrazolopyrimidine derivatives exhibit isomerization between [1,5-c] and [4,3-c] triazolopyrimidine forms, impacting their biological activity. The target compound’s dimethylpyrazole substitution may lock its conformation, avoiding such instability .
  • : Piperazine-linked pyrimidines (e.g., m6) demonstrate enhanced solubility and bioavailability, a trait likely shared by the target compound. However, m6’s chloro and isopropyl groups increase logP values, suggesting the target compound may have better aqueous compatibility .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one , often referred to in literature as a benzoxazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, specifically focusing on its anticancer, antimicrobial, and neuroprotective activities.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzoxazole moiety with piperazine and pyrazole components. Its molecular formula is C22H23N5OC_{22}H_{23}N_5O, which contributes to its biological activity through various interactions at the molecular level.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study published in Drug Target Insights evaluated the compound's effectiveness against several cancer types. The results indicated an IC50 value of approximately 15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potent anticancer properties .

Table 1: Cytotoxic Activity of the Compound

Cell LineIC50 (µM)Reference
MCF-715
A54918
HT2920

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. In vitro tests demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a study assessing various derivatives of benzoxazole, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It appears to exert protective effects on neuronal cells subjected to oxidative stress.

Case Study: Neuroprotection in Cellular Models
Research indicated that treatment with the compound reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, demonstrating its ability to mitigate oxidative damage .

Table 3: Neuroprotective Activity

Treatment Concentration (µM)Cell Viability (%)Reference
1080
2090

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the benzoxazole ring is critical for anticancer activity, while the piperazine moiety enhances solubility and bioavailability. Modifications on the pyrazole ring have been shown to influence both antimicrobial and anticancer activities significantly.

Q & A

Q. What synthetic strategies are effective for constructing the benzoxazole-pyrimidine-piperazine scaffold?

Answer: The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine-piperazine core. Key steps include:

  • Pyrazole-pyrimidine coupling : React 3,5-dimethyl-1H-pyrazole with a halogenated pyrimidine (e.g., 4-chloro-2-methylpyrimidine) under reflux in ethanol to introduce the pyrazole substituent .
  • Piperazine functionalization : Use nucleophilic substitution to attach the pyrimidine intermediate to a piperazine moiety. For example, react 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl chloride with piperazine in a polar aprotic solvent (e.g., DMF) .
  • Benzoxazole conjugation : Link the benzoxazole unit via an ethanone bridge using a condensation reaction (e.g., Steglich esterification or amide coupling) .
    Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF-EtOH mixtures) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
  • Spectroscopy : Confirm structure via 1H/13C NMR (e.g., benzoxazole aromatic protons at δ 7.8–8.2 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) .
  • X-ray crystallography : If single crystals are obtained, resolve the crystal structure to confirm stereochemistry and bond connectivity .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for the pyrazole-pyrimidine intermediate?

Answer:

  • Steric hindrance : The 3,5-dimethylpyrazole group impedes nucleophilic attack on the pyrimidine ring. Mitigate by using bulky-base catalysts (e.g., DBU) or elevated temperatures .
  • Solvent effects : Polar solvents like DMF improve solubility but may promote side reactions. Screen alternatives (e.g., THF or acetonitrile) to balance reactivity and purity .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl linkages .

Q. How does the electronic configuration of the benzoxazole ring influence the compound’s reactivity?

Answer:

  • Electron-withdrawing effects : The benzoxazole’s oxazole ring withdraws electron density, activating the adjacent carbonyl group for nucleophilic attacks (e.g., by amines or hydrazines).
  • Computational modeling : Density Functional Theory (DFT) studies reveal charge distribution patterns, predicting reactivity at the ethanone linker .
  • Spectroscopic analysis : UV-Vis spectroscopy (λmax ~270 nm) and IR (C=O stretch at ~1680 cm⁻¹) correlate with electronic perturbations in solution .

Q. What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC50 values compared to reference drugs .
  • Target engagement : Use Surface Plasmon Resonance (SPR) to measure binding affinity to proposed targets (e.g., piperazine-linked receptors) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic protocols for similar piperazine-pyrimidine derivatives?

Answer:

  • Case study : and describe conflicting solvent systems (ethanol vs. methylenchlorid). Resolve by testing both under controlled conditions and analyzing yields/purity via HPLC .
  • Mechanistic insights : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and optimize solvent polarity .

Methodological Recommendations

Q. What advanced techniques are recommended for studying intermolecular interactions of this compound?

Answer:

  • NMR titration : Monitor chemical shift changes to map binding sites with biological macromolecules (e.g., DNA or proteins) .
  • Molecular docking : Simulate interactions with homology-modeled targets (e.g., using AutoDock Vina) to prioritize in vitro assays .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (up to 300°C) to inform storage and handling protocols .

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